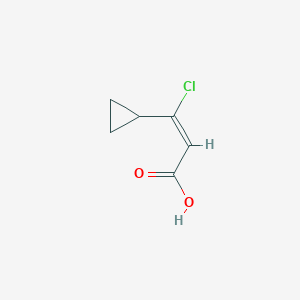

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

Overview

Description

Scientific Research Applications

Lead-Acid Battery Enhancements

The compound has potential applications in the development of advanced lead-acid batteries. By integrating carbon materials into the negative electrodes, the cycle life of these batteries can be improved. However, this integration can lead to increased hydrogen evolution, which is a significant issue as it causes water loss and raises internal pressure. Research suggests that structural modifications of carbon materials and the addition of hydrogen evolution inhibitors can suppress this problem . The compound could serve as a hydrogen evolution inhibitor, contributing to the longevity and efficiency of lead-acid batteries.

Electrochemical Energy Storage

In the context of lead-acid batteries, the compound could be used to address the challenges associated with the constant dissolution and redeposition of active materials during charge-discharge cycles. This process affects the battery’s cycle life and overall performance. The compound might play a role in improving the electrochemical properties of the batteries, thereby enhancing their application in energy storage systems .

Pharmaceutical Research

Carboxylic acids, such as the compound , are crucial in the production of pharmaceutical drugs. They can act as intermediates or active pharmaceutical ingredients (APIs) due to their reactivity and ability to form various derivatives. This makes them valuable in synthesizing a wide range of medicinal compounds .

Food Industry Applications

The compound’s carboxylic acid group could be utilized in the food industry as a preservative or flavoring agent. Carboxylic acids are known for their antimicrobial properties, which can help in extending the shelf life of food products. Additionally, they can be used to enhance flavors due to their sharp and tangy taste .

Polymer and Biopolymer Production

Carboxylic acids are integral in the synthesis of polymers and biopolymers. They can be used to create various types of coatings, adhesives, and biodegradable plastics. The compound could be involved in the production of such materials, contributing to the development of sustainable and environmentally friendly products .

Cosmetic Industry

In the cosmetic industry, carboxylic acids are used for their exfoliating and pH-adjusting properties. They can be incorporated into skincare products to improve skin texture and appearance. The compound being analyzed could be used to develop new cosmetic formulations that cater to specific skin concerns .

properties

IUPAC Name |

(E)-3-chloro-3-cyclopropylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSKDSYNQGEULQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C\C(=O)O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)

![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)